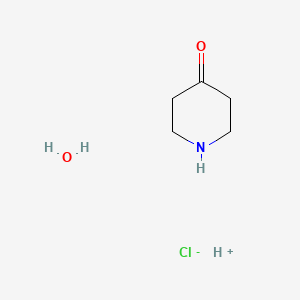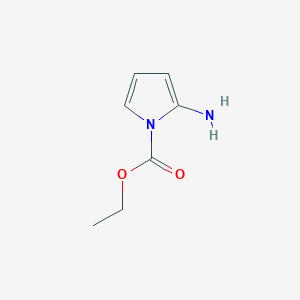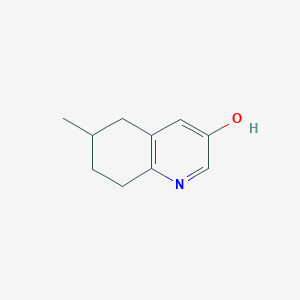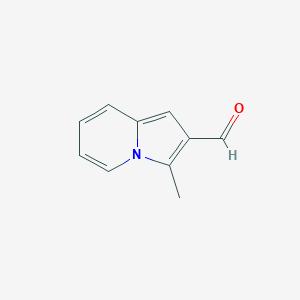
3-Methylindolizine-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylindolizine-2-carbaldehyde is a nitrogen-containing heterocyclic compound It belongs to the indolizine family, which is known for its significant biological and chemical properties The indolizine core is a bicyclic structure consisting of a pyrrole ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylindolizine-2-carbaldehyde can be achieved through several methods. One common approach involves the cyclization of pyridine derivatives. For instance, the reaction of 2-pyridylacetate with benzophenones in the presence of iodine catalyst followed by aldol condensation can yield indolizine derivatives . Another method includes the reaction of substituted 2-chloropyridinium bromides with 2-amino-1,1,3-tricyanopropene in the presence of triethylamine, leading to the formation of indolizines .
Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of transition metal-catalyzed reactions and oxidative coupling methods are common in industrial settings due to their efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 3-Methylindolizine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indolizine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 3-Methylindolizine-2-carboxylic acid .
Scientific Research Applications
3-Methylindolizine-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of organic fluorescent molecules for material applications.
Mechanism of Action
The mechanism of action of 3-Methylindolizine-2-carbaldehyde involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity. For instance, indolizine derivatives have been shown to inhibit DNA topoisomerase I, an enzyme crucial for DNA replication . This inhibition can lead to the disruption of cancer cell proliferation.
Comparison with Similar Compounds
Indole-3-carbaldehyde: Another nitrogen-containing heterocycle with similar biological activities.
2-Methylindole: Shares structural similarities but differs in its chemical reactivity and applications.
Indolizine-1-carboxylate: A derivative with distinct properties and uses in organic synthesis.
Uniqueness: 3-Methylindolizine-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H9NO |
|---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
3-methylindolizine-2-carbaldehyde |
InChI |
InChI=1S/C10H9NO/c1-8-9(7-12)6-10-4-2-3-5-11(8)10/h2-7H,1H3 |
InChI Key |
JUVDYYXSCRJQJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C2N1C=CC=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


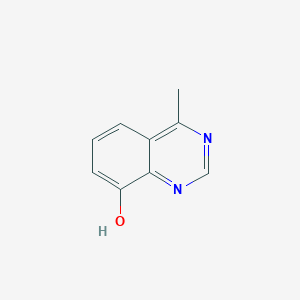
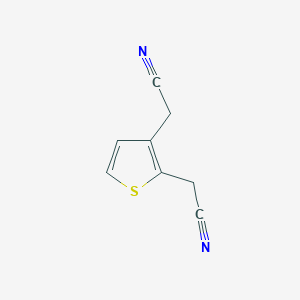
![2,7,7-Trimethyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine](/img/structure/B11920490.png)
![7-methyl-1H,2H,3H-pyrido[3,4-b][1,4]oxazine](/img/structure/B11920494.png)
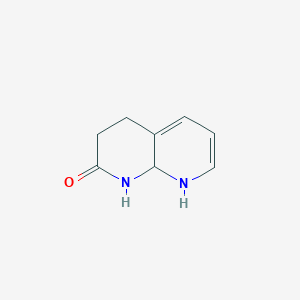
![4-Hydroxybicyclo[2.2.2]octane-1-carbonitrile](/img/structure/B11920517.png)

![Spiro[3.6]decan-1-one](/img/structure/B11920527.png)
![3-Amino-1-oxa-3-azaspiro[4.4]nonan-2-one](/img/structure/B11920530.png)
![4,6-Difluoropyrazolo[1,5-A]pyridine](/img/structure/B11920535.png)
![(6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanamine](/img/structure/B11920539.png)
